![molecular formula C12H24N2O2 B1438049 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine CAS No. 946713-06-0](/img/structure/B1438049.png)
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
Descripción general
Descripción
“4-[2-(3-Piperidinylmethoxy)ethyl]morpholine”, also known as MEM, is a chemical compound that belongs to the class of morpholine derivatives. It has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(3-Piperidinylmethoxy)ethyl]morpholine” such as melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- The compound has been used in the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which undergo recyclization with bases to produce diethyl 2,2(3H)-thiophenedicarboxylates and ethyl 2-thiophenecarboxylates. This process involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with morpholine, pyrrolidine, and piperidine (Yamagata et al., 1993).
- It has also been involved in the selectivity and stereochemistry of reactions with ethyl azodicarboxylate and phenyl isocyanate, resulting in compounds like 2-methyl-6-(N,N′-dicarbethoxy)hydrazinocyclohexanone (Colonna et al., 1970).
Pharmaceutical Research :
- The compound's derivatives have been studied for potential antibacterial and antifungal activities. Specific compounds, like 2-piperidino/morpholino compounds, have been screened for these properties (Bodke & Sangapure, 2003).
Material Science and Catalysis :
- In material science, it has been used in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes have shown promise as catalysts for reactions like the Heck reaction, demonstrating high efficiency (Singh et al., 2013).
Structural Chemistry :
- The compound plays a role in the synthesis of various structural chemicals. For example, it was involved in the synthesis and structural analysis of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine, which have been studied for their crystal structures and spectroscopic properties (Aydinli et al., 2010).
Propiedades
IUPAC Name |
4-[2-(piperidin-3-ylmethoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-12(10-13-3-1)11-16-9-6-14-4-7-15-8-5-14/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBFNYTAJMBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663009 | |
| Record name | 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine | |
CAS RN |
946713-06-0 | |
| Record name | 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



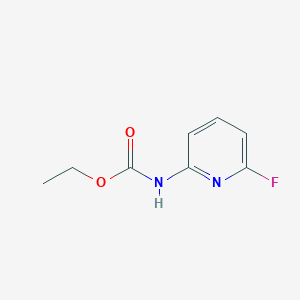

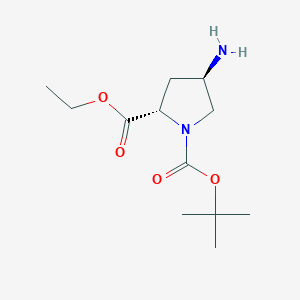
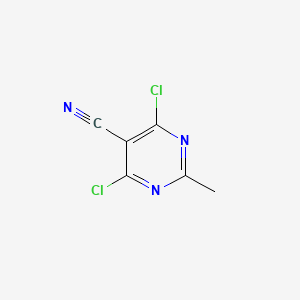
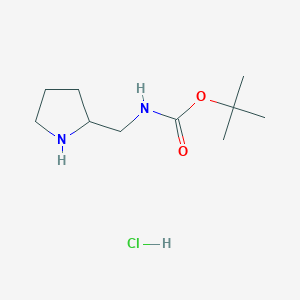
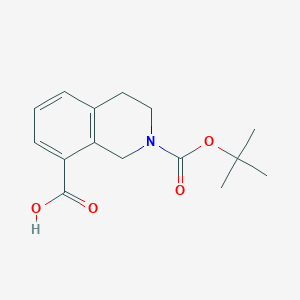
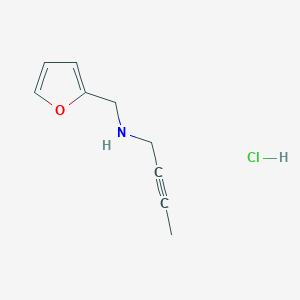
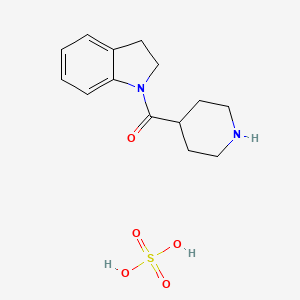

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)


![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)